AZO-TERT-OCTANE

Description

Significance of Azo Compounds in Radical Chemistry

Azo compounds, particularly azoalkanes, serve as a clean and convenient source of radicals. psu.edu Upon thermal or photochemical decomposition, they release a molecule of nitrogen gas to generate two radical species. wikipedia.orgpsu.edu This decomposition is a key feature that makes them highly effective as radical initiators in a variety of chemical processes, including polymerization. wikipedia.orgnumberanalytics.com The generation of radicals by azo compounds like azobisisobutyronitrile (AIBN) is fundamental to many chemical syntheses. numberanalytics.com

The stability of the resulting radicals and the formation of the highly stable dinitrogen molecule drive the decomposition reaction. libretexts.org This clean decomposition, yielding non-interfering byproducts, is a significant advantage in many applications. psu.edu

Overview of Tertiary Azoalkanes as Radical Initiators

Tertiary azoalkanes are a specific class of azo compounds where the carbon atom attached to the azo group is tertiary. This structural feature influences their stability and decomposition kinetics, making them particularly suitable as radical initiators. google.com They are known to decompose into two tertiary alkyl radicals and nitrogen gas.

These initiators are employed in various industrial processes, most notably in free-radical polymerization. wikipedia.org The choice of a specific tertiary azoalkane allows for the control of polymerization at different temperature ranges. fujifilm.com Symmetrical tertiary azoalkanes are well-known, and unsymmetrical versions have also been developed for specific applications as polymerization initiators and resin curing agents. google.com

Historical Context of AZO-TERT-OCTANE Research

The study of azoalkanes dates back to the early 20th century, with their role as radical initiators being a significant area of research since the mid-20th century. psu.edunumberanalytics.comnumberanalytics.com While much of the historical focus has been on compounds like AIBN, research has also extended to other azoalkanes, including tertiary ones. numberanalytics.comresearchgate.net

Specific research on this compound, also known as 2,2'-Azobis(2,4,4-trimethylpentane), has been part of the broader investigation into the behavior of tertiary azoalkanes. researchgate.netlookchem.com Studies have explored its thermal and oxidative decomposition mechanisms. For instance, research has shown that tertiary azoalkanes like this compound react with stable cation radical salts to produce products indicative of carbocation intermediates, a departure from typical free-radical decomposition pathways. researchgate.net

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound lies in its utility as a model compound for studying the fundamental aspects of radical and cation radical chemistry. Its decomposition provides a source of tert-octyl radicals, enabling the investigation of their subsequent reactions.

This compound is used as a radical initiator in polymerization reactions, particularly for polymers like acrylics, vinyls, and styrenics. lookchem.com Its ability to initiate polymerization efficiently at relatively low temperatures makes it a valuable tool in both industrial and academic research settings. lookchem.com Furthermore, studies on its oxidative decomposition have contributed to a deeper understanding of electron transfer processes involving azoalkanes. researchgate.nettdl.org

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 39198-34-0 |

| Molecular Formula | C₁₆H₃₄N₂ |

| Molecular Weight | 254.45 g/mol |

| Boiling Point | 292.793 °C at 760 mmHg |

| Density | 0.815 g/cm³ |

| Flash Point | 122.776 °C |

| Refractive Index | 1.442 |

| Vapor Pressure | 0.00314 mmHg at 25°C |

Table sources: lookchem.comchemicalbook.comaablocks.comnih.gov

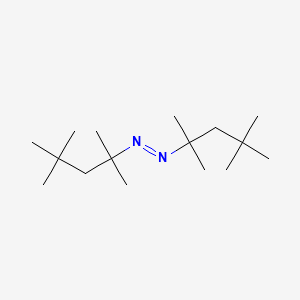

Structure

3D Structure

Properties

CAS No. |

39198-34-0 |

|---|---|

Molecular Formula |

C16H34N2 |

Molecular Weight |

254.45 g/mol |

IUPAC Name |

bis(2,4,4-trimethylpentan-2-yl)diazene |

InChI |

InChI=1S/C16H34N2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 |

InChI Key |

WPKWPKDNOPEODE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Azo Tert Octane Decomposition

Fundamental Principles of Azo Compound Homolysis

Azo compounds, characterized by the R-N=N-R' functional group, are widely used as free-radical initiators. scbt.comsavemyexams.com Their utility stems from the relatively weak C-N and N=N bonds, which can be cleaved by heat or light (photolysis) to generate nitrogen gas and two carbon-centered radicals. scbt.comfujifilm.com This process, known as homolysis, involves the symmetrical cleavage of a bond, with each fragment retaining one of the originally bonded electrons. ncert.nic.in

The decomposition rate typically follows first-order kinetics and is influenced by the structure of the azo compound. fujifilm.com The stability of the generated radicals is a key factor; substituents that can stabilize the resulting carbon radicals tend to lower the decomposition temperature and activation energy. researchgate.netnrel.gov For instance, the substitution of hydrogen with methyl or phenyl groups can significantly lower the activation energy for decomposition due to the resonance stabilization of the formed radicals. researchgate.net

Thermal Decomposition Pathways of AZO-TERT-OCTANE

The thermal decomposition of azoalkanes like this compound is a heat-induced process that generates free radicals. frontiersin.org This process is central to its function as a polymerization initiator. fujifilm.com

The thermal decomposition of acyclic azoalkanes can proceed through two primary mechanistic pathways:

Concerted two-bond cleavage: In this mechanism, both C-N bonds break simultaneously with the N=N bond, releasing nitrogen gas and two carbon radicals in a single step.

Stepwise one-bond cleavage: This mechanism involves the initial breaking of one C-N bond to form a diazenyl radical (R-N=N•) and a carbon radical (R•). The diazenyl radical then rapidly loses N₂ to form a second carbon radical.

Computational studies on various azoalkanes suggest that while concerted two-bond cleavage pathways to form a diradical intermediate often have a slight enthalpic advantage, the one-bond cleavage mechanism has an entropic advantage. sandiego.edu Consequently, at the typical decomposition temperatures for many azoalkanes (400-500 K), both one-bond and two-bond cleavage mechanisms can occur concurrently. sandiego.edu For this compound, the bulky tert-octyl groups are expected to influence the exact mechanism and energetics.

The possibility of diradical intermediates arises from the stepwise decomposition mechanism. sandiego.edu After the initial C-N bond scission, a radical pair is formed, caged by solvent molecules. cdnsciencepub.com Theoretical and experimental studies on bicyclic azoalkanes have provided evidence for the existence of such diradical intermediates. sandiego.edursc.org In these systems, the stereochemistry of the final products often provides insight into the nature and lifetime of these intermediates. rsc.org While direct evidence for a long-lived diradical intermediate in the decomposition of acyclic azoalkanes like this compound is less common, its potential formation remains a key consideration in understanding the detailed reaction mechanism. sandiego.eduresearchgate.net

The rate of thermal decomposition of this compound is highly dependent on temperature. This relationship is quantified by its 10-hour half-life decomposition temperature, which is 110°C when measured in diphenyl ether. fujifilm.com The activation energy (Ea) for this process has been reported as 139.6 kJ/mol. fujifilm.com

| Parameter | Value | Conditions |

|---|---|---|

| 10-Hour Half-Life Temperature | 110 °C | in diphenyl ether |

| Activation Energy (Ea) | 139.6 kJ/mol | - |

| Frequency Factor (ln A) | 33.02 | - |

While the decomposition rates of some azo initiators are largely independent of the solvent, others can be influenced by the surrounding medium. fujifilm.comcdnsciencepub.com For this compound, being an oil-soluble initiator, its solubility characteristics are important for its application in various organic solvents like toluene. fujifilm.com The viscosity of the solvent can affect the "cage effect," influencing the probability of radical recombination versus diffusion and initiation of polymerization.

Photolytic Decomposition Phenomena and Photoinitiation

In addition to heat, this compound can be decomposed by UV light, a process known as photolysis. fujifilm.comnih.gov This allows for the generation of radicals at temperatures below the thermal decomposition threshold, providing greater control over the initiation of polymerization. acs.org

Upon absorbing UV energy, the azo compound is promoted to an excited state, which then undergoes cleavage of the C-N bonds to release nitrogen and form radicals. nih.govacs.org The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in decomposition. researchgate.net The photolytic decomposition of azo compounds can lead to various products, not just from the primary radical generation but also from subsequent rearrangement and recombination reactions. nih.govresearchgate.net This property makes them versatile photoinitiators in applications like UV-curable inks and coatings. nih.gov Studies on similar azo compounds have shown that UV exposure can lower their thermal stability, underscoring the importance of storage conditions. mdpi.com

Influence of Substituent Effects on Decomposition Kinetics and Radical Stability

The structure of the alkyl groups (R) in an azoalkane (R-N=N-R) has a profound impact on its decomposition kinetics and the stability of the resulting radicals. uni-wuerzburg.deacs.org Radical stability is enhanced by factors like resonance and hyperconjugation, but also by kinetic factors such as steric hindrance. nrel.gov

The tert-octyl group in this compound is a bulky, branched alkyl group (1,1,3,3-tetramethylbutyl). This bulkiness provides significant steric protection to the resulting tert-octyl radical center. nrel.govcdnsciencepub.com This steric hindrance can decrease the rate of bimolecular termination reactions (radical-radical coupling), thereby increasing the efficiency of polymerization initiation. nrel.gov

Comparing this compound to other common azo initiators highlights these effects. For example, 2,2'-Azobis(isobutyronitrile) (AIBN) has a 10-hour half-life temperature of 65°C, significantly lower than that of this compound (110°C). fujifilm.comfujifilm.com This indicates greater thermal stability for this compound. Conversely, an initiator like 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN) has an even lower 10-hour half-life temperature of 51°C, making it suitable for lower temperature applications. fujifilm.com

| Azo Compound | 10-Hour Half-Life Temperature (°C) | Reference |

|---|---|---|

| 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN) | 51 | fujifilm.com |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | 65 | fujifilm.com |

| This compound | 110 | fujifilm.com |

The higher activation energy of this compound (139.6 kJ/mol) compared to AIBN (approx. 129 kJ/mol) and ADVN (117.8 kJ/mol) reflects the stronger C-N bonds that must be broken, which is influenced by the electronic and steric nature of the tert-octyl substituent. fujifilm.comfujifilm.comsci-hub.se The stability conferred by the bulky tert-octyl group makes this compound a high-temperature initiator, suitable for polymerizations requiring elevated temperatures. fujifilm.com

Computational Approaches to Decomposition Mechanism Elucidation

The thermal decomposition of azoalkanes, such as this compound, involves intricate reaction pathways that are often challenging to characterize solely through experimental means. The transient nature of intermediates and the high speed of the reactions necessitate the use of computational chemistry to provide a detailed, molecular-level understanding of the decomposition mechanism. Theoretical studies offer powerful tools to map potential energy surfaces, identify transition states, and predict kinetic parameters, thereby elucidating the underlying factors that govern the reaction. Due to a lack of specific computational literature for a compound explicitly named "this compound," this section will discuss the computational methodologies and findings for structurally analogous acyclic and cyclic azoalkanes, which provide a robust framework for understanding its likely decomposition behavior.

Computational investigations into azoalkane decomposition primarily focus on distinguishing between different possible mechanistic pathways for the cleavage of the two carbon-nitrogen (C-N) bonds and the extrusion of nitrogen gas (N₂). The principal mechanisms considered are:

Concerted two-bond cleavage: Both C-N bonds break simultaneously, passing through a single transition state to form two alkyl radicals and an N₂ molecule directly.

Stepwise one-bond cleavage: The C-N bonds break sequentially. The first C-N bond breaks to form a diazenyl radical intermediate, which then undergoes the cleavage of the second C-N bond in a subsequent step. sandiego.edu

To evaluate these pathways, quantum chemical methods are employed. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is widely used to explore the potential energy surface and optimize the geometries of reactants, intermediates, transition states, and products. sandiego.eduhuji.ac.il For a more accurate description of bond-breaking processes and the electronic structure of diradical species, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are often essential. sandiego.edu These methods provide a more reliable picture of the energetics where single-reference methods like DFT may be inadequate.

Computational studies on model systems, such as substituted 2,3-diazabicyclo[2.2.2]oct-2-enes (DBOs), reveal a subtle interplay of factors that determine the operative mechanism. For many simple azoalkanes, calculations have shown that the concerted two-bond cleavage pathway has a small enthalpic advantage. However, the stepwise one-bond cleavage mechanism possesses a significant entropic advantage. sandiego.edu Consequently, at the elevated temperatures where thermal decomposition typically occurs (400-500 K), the free energy barriers for both pathways can become comparable, suggesting that both mechanisms may operate concurrently. sandiego.edu

The table below presents computational data for the decomposition of a parent DBO system, illustrating the typical energetic parameters calculated to compare the one-bond and two-bond cleavage pathways.

| Mechanism | Method | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) | Activation Free Energy (ΔG‡ at 473 K, kcal/mol) |

|---|---|---|---|---|

| One-Bond Cleavage | CASPT2//B3LYP/6-31G(d) | 42.4 | 12.6 | 36.4 |

| Two-Bond Cleavage | CASPT2//B3LYP/6-31G(d) | 38.5 | 1.5 | 37.8 |

Activation parameters are crucial for understanding reaction kinetics. The activation enthalpy (ΔH‡) represents the potential energy barrier, while the activation entropy (ΔS‡) reflects the change in disorder on going from the reactant to the transition state. A positive ΔS‡, as seen in the one-bond cleavage, indicates a more disordered, looser transition state, which is entropically favored.

For acyclic azoalkanes with bulky substituents, like the tert-butyl groups in 2,2'-azoisobutane (a close analogue to this compound), steric effects play a significant role. The release of steric strain in the transition state can lower the activation energy. Furthermore, the stability of the resulting alkyl radicals is a key determinant of the reaction rate. The formation of stabilized tertiary radicals, such as the tert-butyl radical, is a strong driving force for the decomposition.

Theoretical calculations can also predict the bond dissociation energies (BDEs) of the C-N bonds. For instance, in a study of the thermal decomposition of 1,1-di-tert-butyl peroxy-3,3,5-trimethyl cyclohexane, molecular simulations were used to determine the bond dissociation energy and map the thermal runaway reaction pathway, demonstrating the power of computational methods to probe complex decompositions. researchgate.net This type of analysis is directly applicable to this compound, where understanding the C-N bond strength is fundamental to predicting its thermal stability.

Reactivity and Reaction Dynamics of Azo Tert Octane

Reactions with Cation Radical Salts

The reaction of azo-tert-octane with stable cation radical salts results in the evolution of nitrogen and the formation of products indicative of carbocationic intermediates, a departure from the typical free-radical decomposition pathway of azoalkanes. Current time information in Bangalore, IN.researchgate.netacs.org These reactions are rapid and occur at room temperature. Current time information in Bangalore, IN.

Electron Transfer Processes

The initial step in the reaction of this compound with a cation radical salt is a one-electron transfer from the azoalkane to the cation radical. Current time information in Bangalore, IN.acs.org This oxidation of the azoalkane leads to the formation of the this compound radical cation (ATO•+). This process is a key feature of the chemistry of many azoalkanes when treated with one-electron oxidants. Current time information in Bangalore, IN.researchgate.net The formation of this radical cation is followed by rapid decomposition. researchgate.net

Product Analysis and Mechanistic Implications

The reaction of this compound with cation radical salts like thianthrenium perchlorate (B79767) (Th•+ClO₄⁻) or tris(p-bromophenyl)aminium hexachloroantimonate (TBPA•+SbCl₆⁻) in a dichloromethane/methanol (B129727) (CH₂Cl₂/MeOH) solvent mixture yields specific products that highlight the carbocationic pathway. Current time information in Bangalore, IN. The primary products are tert-octyl methyl ether and a mixture of trimethylpentene isomers. Current time information in Bangalore, IN.acs.org These products are formed in high yields and are not the result of standard free-radical decomposition. Current time information in Bangalore, IN.lookchem.com

The formation of tert-octyl methyl ether occurs when the tert-octyl carbocation is trapped by the methanol solvent. The elimination of a proton from the carbocation leads to the formation of the isomeric olefins. Current time information in Bangalore, IN. The table below summarizes the product yields from the reaction of this compound (ATO) with thianthrenium perchlorate in a CH₂Cl₂/MeOH solvent. Current time information in Bangalore, IN.

| Product | Yield (%) |

|---|---|

| tert-Octyl methyl ether | 78 |

| 2,4,4-Trimethyl-1-pentene | 14 |

| 2,4,4-Trimethyl-2-pentene | 8 |

Data sourced from Engel, P. S., et al. (1992). Current time information in Bangalore, IN.

These results imply a mechanism where the azoalkane is doubly oxidized, leading to the formation of two carbocations and a molecule of nitrogen. Current time information in Bangalore, IN.

Stoichiometric Considerations in Oxidation Reactions

The reaction mechanism involving the formation of carbocations has clear stoichiometric implications. The conversion of one mole of this compound to products requires two moles of the cation radical salt. Current time information in Bangalore, IN.researchgate.net The first equivalent of the oxidant generates the azoalkane radical cation, which fragments. The second equivalent oxidizes the resulting alkyl radical to a carbocation. Current time information in Bangalore, IN. While this 2:1 stoichiometry is the theoretical requirement, experimental observations have sometimes shown that certain cation radical salts can oxidize more azoalkane than expected, suggesting potential complexities in the reaction mechanism that are not yet fully understood. Current time information in Bangalore, IN.researchgate.net

Intramolecular Radical Reactions of Derived Species

This compound is a well-established source of the tert-octyl (1,1,3,3-tetramethylbutyl) radical upon thermal or photochemical decomposition. lookchem.comfujifilm.com This tertiary radical is relatively stable. msuniv.ac.in While radical species can, in principle, undergo intramolecular reactions such as cyclization, the available scientific literature does not provide significant evidence for such pathways for the tert-octyl radical derived from this compound. beilstein-journals.orgnih.govacs.org The structure of the tert-octyl radical, which is a saturated alkyl radical, lacks the necessary unsaturation or functional groups in a sterically accessible position to facilitate common intramolecular reactions like 5-exo or 6-exo cyclizations. numberanalytics.com Consequently, the tert-octyl radical primarily engages in intermolecular reactions, such as hydrogen abstraction, addition to multiple bonds, or radical-radical combination and disproportionation. fujifilm.com

Reactivity in Specific Organic Transformations and Reagent Applications

The primary application of this compound in organic synthesis stems from its ability to act as a clean source of tert-octyl radicals at relatively low temperatures. lookchem.comfujifilm.com This reactivity makes it a useful reagent in several specific transformations.

This compound is employed as a radical initiator in the production of various polymers. lookchem.com It is used in the polymerization of vinyl monomers such as acrylics, vinyls, and styrenics. lookchem.com Upon heating, it decomposes to generate two tert-octyl radicals and a molecule of nitrogen gas. fujifilm.com These radicals initiate the polymerization chain reaction. The choice of an azo initiator like this compound is often preferred as its decomposition rate is not significantly affected by the solvent system, and it avoids the side reactions associated with peroxide initiators. fujifilm.com Its ability to initiate polymerization efficiently at moderate temperatures makes it a valuable tool in industrial polymer production. lookchem.com

Beyond polymerization, this compound serves as a reagent in organic synthesis where the generation of radicals is required under mild conditions. lookchem.comfujifilm.com It can be used in radical addition reactions to olefins. fujifilm.com For instance, in the presence of hydrogen bromide (HBr), the tert-octyl radical can initiate a chain reaction that results in the anti-Markovnikov addition of HBr across a double bond.

Role of Azo Tert Octane in Polymerization Processes

Fundamental Principles of Radical Polymerization Initiation

Radical polymerization is a fundamental process in polymer chemistry, primarily used for the polymerization of vinyl monomers. fujifilm.com The process is a chain reaction that consists of three main stages: initiation, propagation, and termination. fujifilm.comlibretexts.org

Initiation: This first step involves the generation of free radicals. Azo compounds, like azo-tert-octane, and peroxides are common initiators. fujifilm.com Upon the application of heat or light, the azo initiator decomposes, breaking the nitrogen-nitrogen double bond and releasing a molecule of nitrogen gas and two carbon radicals. fujifilm.comfujifilm.com These highly reactive carbon radicals then react with a monomer molecule, breaking its double bond and forming a new, larger radical. lookchem.comfujifilm.com

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain. libretexts.org

Termination: The growth of the polymer chain ceases through termination reactions. This can occur via two primary mechanisms: radical combination, where two growing chains react to form a single polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. fujifilm.comlibretexts.org

A key characteristic of azo initiators is that their decomposition rate follows first-order reaction kinetics and is generally not influenced by the solvent used. fujifilm.comfujifilm.com This provides a consistent and predictable rate of radical generation. The efficiency of common azo initiators is typically in the range of 0.5 to 0.7, with the remainder of the radicals being consumed by recombination or disproportionation reactions. fujifilm.com

This compound as a Free Radical Initiator in Various Monomer Systems

This compound serves as a versatile free radical initiator for a variety of monomer systems due to its ability to efficiently generate radicals at relatively low temperatures. lookchem.com This property makes it a valuable tool in industrial processes for the production of polymers with specific characteristics. lookchem.com

Initiation of Acrylic and Vinylic Monomer Polymerization

This compound is widely used in the production of polymers such as acrylics and vinyls. lookchem.com The process begins with the thermal or photochemical decomposition of this compound, which generates free radicals. These radicals then attack the vinyl group (C=C double bond) of the acrylic or vinylic monomers, initiating the polymerization chain reaction. fujifilm.com The choice of initiator and polymerization conditions (e.g., bulk, solution, suspension, or emulsion polymerization) depends on the specific monomer and the desired properties of the final polymer. fujifilm.com For instance, in suspension polymerization, an oil-soluble initiator like this compound is used as it is soluble in the monomer but insoluble in water. fujifilm.com

Application in Photoinitiated Cross-linking Polymerization

Azo compounds can be utilized in photoinitiated polymerization processes. researchgate.net In this technique, the decomposition of the azo initiator to form radicals is triggered by UV light. researchgate.net This method is particularly useful for creating cross-linked polymer networks. For instance, silica (B1680970) particles with azo groups on their surface can be used to initiate the polymerization of monomers like polybutadiene (B167195) upon UV irradiation. researchgate.net The radicals generated on the silica surface lead to the growth of polymer chains that are chemically bonded to the particles, resulting in a cross-linked polymer matrix incorporating the silica. researchgate.net This photoinitiation allows for spatial and temporal control over the cross-linking process. acs.org

Control of Polymer Architecture and Chain End Structures

The choice of initiator plays a crucial role in determining the final architecture of the polymer, including the structure of the chain ends. This is particularly important in controlled/living radical polymerization techniques.

Impact on Alpha-Polymer Chain Ends in Living Radical Polymerization

In living radical polymerization methods, such as degenerative chain transfer (DT) mediated polymerizations, an external radical source like an azo initiator is required to start the polymerization. researchgate.net However, the influx of these initiator-derived radicals can affect the fidelity of the α-end-group of the polymer chain. researchgate.net The α-end of a polymer chain is the end where polymerization was initiated.

Research has shown that in the polymerization of monomers with low propagation rates (kp), such as styrene, a considerable amount of polymer chains can have α-end structures derived from the azo initiator rather than the chain transfer agent (CTA). researchgate.net This can be mitigated by conducting the polymerization at higher temperatures using an azo initiator that decomposes at those higher temperatures. researchgate.net For monomers with high propagation rates, such as methyl methacrylate (B99206) (MMA), the formation of initiator-derived end groups is negligible. researchgate.net

The following table summarizes the effect of the azo initiator on the α-polymer chain end structure in different monomer systems.

| Monomer | Propagation Rate (kp) | Impact of Azo Initiator on α-End Group | Mitigation Strategy |

| Styrene (St) | Low | Considerable formation of initiator-derived end groups | High-temperature polymerization with a high-temperature azo initiator |

| n-Butyl Acrylate (BA) | High | Negligible formation of initiator-derived end groups | Not applicable |

| Methyl Methacrylate (MMA) | High | Negligible formation of initiator-derived end groups | Not applicable |

| N-vinylpyrrolidone (NVP) | High | Negligible formation of initiator-derived end groups | Not applicable |

This table is based on findings from research on living radical polymerization. researchgate.net

Influence on Block Copolymer Synthesis

This compound, and azo initiators in general, play a significant role in the synthesis of block copolymers. These macromolecules, composed of two or more distinct polymer chains linked together, can be prepared using azo compounds through the formation of a macroazo initiator (MAI).

The process typically involves two stages. In the first stage, a monomer is polymerized using a functional initiator that contains an azo group. This creates a polymer chain, or "block," with the azo group from the initiator situated at its end. This resulting polymer is the macroazo initiator.

In the second stage, this MAI is used to initiate the polymerization of a different monomer. fujifilm.com By heating the system, the azo group within the MAI decomposes, creating a radical on the end of the first polymer block. This radical then initiates the polymerization of the second monomer, causing a second block to grow from the end of the first, thereby forming a block copolymer. googleapis.com The predictable decomposition of the azo group allows for the controlled sequential addition of different monomer blocks. This method is a versatile approach to creating materials that combine the properties of different polymers into a single macromolecule. google.comacs.org

Kinetic Studies of this compound Initiated Polymerization

Temperature Dependence of Initiation Efficiency

The efficiency of this compound as an initiator is highly dependent on temperature. The rate of decomposition increases significantly as the temperature rises. fujifilm.com This relationship is commonly characterized by the "10-hour half-life temperature" (T₁₀), which is the temperature at which 50% of the initiator will decompose over a 10-hour period. fujifilm.comdingyuechem.com

For this compound, also known by its synonym 2,2'-Azobis(2,4,4-trimethylpentane) or trade name VR-110, this temperature is relatively high, making it suitable for polymerizations that require elevated temperatures. dingyuechem.com Selecting an appropriate polymerization temperature is critical; if the temperature is too low, the decomposition is slow, leading to an impractically long reaction time. fujifilm.com Conversely, if the temperature is too high, the decomposition is excessively rapid, generating a high concentration of radicals at once, which can make the reaction difficult to control and may lead to undesirable side reactions or broader molecular weight distributions. fujifilm.com The activation energy for the decomposition of this compound is 139.6 kJ/mol. dingyuechem.com

Interactive Data Table: Half-Life Temperatures of Azo Initiators

This table compares the 10-hour half-life temperature of this compound with other common azo initiators, illustrating its suitability for higher temperature applications.

| Initiator Name | Synonym / Trade Name | 10-Hour Half-Life Temp. (°C) | Solvent |

| 2,2'-Azobis(2,4,4-trimethylpentane) | This compound, VR-110 | 110 | Diphenyl ether dingyuechem.com |

| 2,2'-Azobis(2,4-dimethylvaleronitrile) | V-65 | 51 | Toluene googleapis.comdokumen.pub |

| 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | V-70 | 30 | Toluene |

Advances in Polymerization Initiator Design Incorporating this compound Motifs

The reliable and predictable nature of the azo group, as found in this compound, has made its structural motif a valuable component in the design of advanced polymerization initiators. Researchers have incorporated this functional group into more complex molecular architectures to gain greater control over polymer synthesis and to create novel materials.

One significant area of advancement is in controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org While a simple azo compound like this compound can be used as a standard thermal source of radicals in these systems, the azo motif itself can be built into more sophisticated molecules like RAFT chain transfer agents or multifunctional initiators. acs.org This allows for the synthesis of polymers with precisely controlled molecular weights, low polydispersity, and complex architectures such as block, graft, and star polymers from a single, multifunctional molecule. google.com

These advanced initiators leverage the predictable thermal decomposition of the azo group to generate radicals while other parts of the molecule direct the controlled polymerization process. This integration of the stable azo motif into purpose-built initiators is crucial for producing well-defined polymers for high-tech applications in materials science and nanotechnology.

Advanced Characterization and Spectroscopic Analysis of Azo Tert Octane and Intermediates

Spectroscopic Techniques for Structural Elucidation of Intermediates

The synthesis and decomposition of AZO-TERT-OCTANE involve several intermediate species whose structural identification is paramount for a complete mechanistic understanding. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of molecules, respectively. For the intermediates in the synthesis of azoalkanes, NMR is used to confirm the step-wise assembly of the final product. For instance, in a potential synthesis route, the characterization of precursor molecules like the corresponding hydrazine (B178648) derivative would show distinct NMR signals for the N-H protons, which would be absent in the final azo compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying specific functional groups within a molecule. In the context of this compound synthesis, the disappearance of N-H stretching vibrations (typically observed in the 3300-3500 cm⁻¹ region for hydrazines) and the appearance of a characteristic N=N stretching vibration can be monitored. The N=N stretch in azoalkanes is often weak and can be found in the 1400-1600 cm⁻¹ region, sometimes overlapping with other absorptions. whiterose.ac.uk

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For intermediates, MS can confirm their identity by matching the observed molecular ion peak with the calculated molecular weight. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Table 1: Representative Spectroscopic Data for Azoalkane Intermediates

| Spectroscopic Technique | Intermediate Type | Expected Key Signals/Features |

| ¹H NMR | Hydrazine Derivative | Signals for N-H protons, characteristic shifts for alkyl protons adjacent to nitrogen. |

| ¹³C NMR | Hydrazine Derivative | Resonances for carbon atoms bonded to nitrogen. |

| IR Spectroscopy | Hydrazine Derivative | N-H stretching vibrations (3300-3500 cm⁻¹). |

| Mass Spectrometry | Hydrazine Derivative | Molecular ion peak corresponding to the intermediate's molecular weight. |

| IR Spectroscopy | Azoalkane | Absence of N-H stretch, potential weak N=N stretching vibration (1400-1600 cm⁻¹). whiterose.ac.ukmdpi.com |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

The thermal or photochemical decomposition of this compound results in the homolytic cleavage of the C-N bonds, generating nitrogen gas and two tert-octyl radicals (2,4,4-trimethylpentan-2-yl radicals). Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and characterization of these radical species. uoc.gr

ESR spectroscopy is highly sensitive to species with unpaired electrons. The resulting spectrum provides information about the electronic structure of the radical and its interactions with neighboring magnetic nuclei. The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants.

For the tert-octyl radical, the unpaired electron is localized on a tertiary carbon atom. The ESR spectrum is expected to be complex due to hyperfine coupling with the various protons in the radical. The analysis of this hyperfine structure can confirm the identity of the radical. The number of lines in an ESR spectrum is given by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. uoc.gr

Table 2: Predicted ESR Parameters for the Tert-Octyl Radical

| Parameter | Description | Expected Characteristics |

| g-factor | A measure of the magnetic moment of the unpaired electron. | For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). |

| Hyperfine Coupling | Interaction of the unpaired electron with magnetic nuclei (protons). | Complex splitting pattern due to coupling with the different sets of protons in the tert-octyl group. |

Mechanistic Insights from Time-Resolved Spectroscopy

Time-resolved spectroscopy is a class of techniques that allows for the observation of very fast chemical processes, on the order of picoseconds to femtoseconds. These methods are instrumental in studying the kinetics and mechanisms of the decomposition of azo compounds like this compound.

Upon photolysis (decomposition by light) or thermolysis (decomposition by heat), the initial bond-breaking events and the subsequent behavior of the resulting radicals occur on a very short timescale. Time-resolved absorption or emission spectroscopy can be used to monitor the appearance and disappearance of transient species.

For example, in a time-resolved photolysis experiment, a short laser pulse would initiate the decomposition of this compound. A second, weaker probe pulse, delayed by a specific time, would then measure the absorption spectrum of the species present in the sample. By varying the delay between the pump and probe pulses, a "movie" of the chemical reaction can be constructed.

These studies can provide crucial information on:

The lifetime of the excited state of the azo compound before it dissociates.

The rate of formation of the tert-octyl radicals.

The subsequent reactions of the radicals, such as recombination, disproportionation, or reaction with a solvent.

While specific time-resolved studies on this compound are not widely published, the principles derived from studies of other azoalkanes are applicable. For instance, the decomposition is known to be a first-order process, and the stability of the resulting tertiary radicals influences their subsequent reaction pathways. chemsrc.com

Theoretical and Computational Chemistry Studies on Azo Tert Octane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic structure of azo compounds. These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density, which collectively determine the molecule's stability and reactivity.

For azo compounds in general, DFT methods are used to optimize the molecular geometry of both the trans and cis isomers. The trans isomer is typically the more stable ground state. Calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar azo molecules focus on the planarity of the molecule and the configuration around the central N=N bond. jomardpublishing.com

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. jomardpublishing.commdpi.com In many azoalkanes, the HOMO is associated with the nitrogen lone pairs, and the LUMO is the σ* orbital of the C-N bonds. This electronic configuration is central to its thermal and photochemical reactivity.

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study charge distribution and intramolecular interactions, such as hydrogen bonding in substituted azo compounds, which can influence their structure and stability. jomardpublishing.comresearchgate.net While azo-tert-octane lacks traditional hydrogen bonding sites, analysis of hyperconjugative interactions can reveal details about its electronic stabilization.

Table 1: Illustrative Electronic Properties Calculated for Azo Compounds using Quantum Chemistry (Note: This table presents typical data for related azo compounds to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not readily available in published literature.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability (ionization potential). |

| LUMO Energy | +0.5 to +1.5 eV | Indicates electron-accepting capability (electron affinity). |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | Relates to chemical stability and electronic transition energy. mdpi.com |

| Dipole Moment | 0.0 to 0.5 D | Indicates the overall polarity of the molecule. |

| N=N Bond Length | ~1.25 Å | Characteristic of the azo functional group. |

Molecular Dynamics Simulations of Decomposition Processes

The primary function of this compound is to serve as a thermal initiator, decomposing to generate free radicals. Molecular dynamics (MD) simulations are employed to model the dynamics of this decomposition process over time. By simulating the movement of atoms under specific temperature and pressure conditions, MD can reveal the mechanistic steps of bond cleavage.

The thermal decomposition of azoalkanes like this compound proceeds via the cleavage of one or both C-N bonds. The widely accepted mechanism involves a concerted, two-bond scission, releasing a molecule of nitrogen gas (N₂) and two tert-octyl radicals.

R-N=N-R → 2 R• + N₂ (where R is the tert-octyl group)

MD simulations can model this process by tracking the trajectories of atoms as the system's temperature is increased. researchgate.net These simulations can help determine the sequence of events: whether the C-N bonds break simultaneously or sequentially. For similar azo compounds, studies combine MD with DFT calculations (DFTB-MD) to investigate the initial stages of decomposition, which may involve competition between cis-trans isomerization and the actual bond-breaking events. researchgate.net

Experimentally, the decomposition rate of this compound is well-characterized. It has a 10-hour half-life decomposition temperature of 110°C (in diphenyl ether) and an activation energy of 139.6 kJ/mol. fujifilm.com MD simulations can be calibrated against such experimental kinetic data to ensure the accuracy of the computational model. The simulations provide a detailed picture of the energy landscape of the decomposition reaction, including transition states and intermediate structures that may be too short-lived to observe experimentally. researchgate.net

Prediction of Reactivity and Selectivity Parameters

Once the tert-octyl radicals are formed from the decomposition of this compound, their subsequent reactions (e.g., initiating polymerization) are governed by their inherent reactivity and selectivity. Computational chemistry offers methods to predict these parameters.

The reactivity of the generated tert-octyl radical can be assessed by calculating its thermodynamic stability and bond dissociation energies (BDEs) for potential reactions. rsc.org For instance, in a polymerization context, the radical's reactivity towards a monomer is a key parameter. Computational models can calculate the activation barriers for the addition of the tert-octyl radical to different sites on a monomer molecule, thereby predicting the regioselectivity of the initiation step.

Computational studies on other alkyl radicals show that factors like steric hindrance and the stability of the resulting radical adduct determine the selectivity. rsc.org The bulky nature of the tert-octyl radical, originating from the 2,4,4-trimethylpentyl structure, is a significant factor. Quantum mechanical calculations can quantify these steric effects and predict which reaction pathways are kinetically favored.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO) or singly occupied molecular orbitals (SOMO) for radicals, can also be used. researchgate.net Parameters such as chemical potential, hardness, and electrophilicity index provide a quantitative measure of a radical's tendency to react in a certain way.

Table 2: Computationally Predicted Parameters for Radical Reactivity (Note: This table is illustrative of parameters calculated for alkyl radicals to predict their behavior.)

| Parameter | Method of Calculation | Relevance to Reactivity and Selectivity |

| Bond Dissociation Energy (BDE) | DFT Calculations | Predicts the thermodynamic feasibility of hydrogen abstraction reactions. rsc.org |

| Activation Energy (Ea) | Transition State Theory, DFT | Determines the kinetic rate of a specific reaction pathway. rsc.org |

| Spin Density Distribution | NBO/Mulliken Population Analysis | Identifies the primary site of radical character on the molecule. rsc.org |

| Electrophilicity Index (ω) | Conceptual DFT | Predicts the tendency of the radical to accept electrons. |

Modeling of Radical Trapping and Propagation

In many chemical processes, controlling radical reactions is essential. This involves understanding not only propagation but also termination and trapping mechanisms. Modeling these processes is crucial for applications where unwanted side reactions must be minimized or when this compound is used in the presence of inhibitors or antioxidants.

The tert-octyl radicals generated can be intercepted by radical trapping agents, such as stable nitroxide radicals (e.g., TEMPO) or phenolic antioxidants. canada.ca Computational modeling can simulate the interaction between a tert-octyl radical and a trapping agent. By calculating the potential energy surface for the trapping reaction, researchers can determine the rate constant (k_inh) and the efficiency of the inhibitor. researchgate.net

These models can compare different trapping mechanisms, such as hydrogen atom transfer (HAT) or radical-radical coupling. canada.ca For example, the reaction of a tert-octyl radical with a phenolic antioxidant would be modeled as a HAT process, and the activation barrier for this process would be calculated. The results can help in selecting the most effective antioxidant for a system initiated by this compound.

Modeling propagation involves simulating the repeated addition of the radical to monomer units. These simulations can provide insights into the stereochemistry of the resulting polymer and the rate of chain growth. Kinetic Monte Carlo simulations, parameterized with data from quantum chemical calculations, can model polymer chain growth on longer time and length scales, predicting properties like molecular weight distribution.

Comparative Analysis of Azo Tert Octane with Other Azo and Radical Initiators

Comparison with Azo-tert-Butane and Related Tertiary Azo Compounds

Azo-tert-octane and azo-tert-butane are both symmetrical aliphatic azo compounds that decompose upon heating to generate tertiary alkyl radicals and nitrogen gas. cymitquimica.comguidechem.com The primary distinction between them lies in the steric bulk of the alkyl substituents attached to the azo group (-N=N-).

Azo-tert-butane, with its tert-butyl groups, is a well-studied radical initiator. cymitquimica.comsigmaaldrich.comchemicalbook.com this compound, possessing bulkier 2,4,4-trimethylpentan-2-yl (tert-octyl) groups, exhibits different decomposition kinetics. The increased steric hindrance in this compound influences its thermal stability and the rate of radical generation. Generally, increased steric bulk around the azo linkage can lead to a lower decomposition temperature. This is because the bulky groups can weaken the C-N bonds, facilitating homolytic cleavage.

| Compound | Structure | Molecular Weight ( g/mol ) | Key Features |

| This compound | (CH₃)₃CCH₂C(CH₃)₂N=NC(CH₃)₂CH₂C(CH₃)₃ | 254.46 | Bulky tert-octyl groups, used as a radical initiator. lookchem.comguidechem.com |

| Azo-tert-butane | (CH₃)₃CN=NC(CH₃)₃ | 142.24 | Less sterically hindered than this compound, common radical initiator. cymitquimica.comsigmaaldrich.com |

The choice between this compound and azo-tert-butane often depends on the desired reaction temperature and the specific monomer being polymerized. The larger radicals generated from this compound may also influence the initiation and termination steps of a polymerization reaction differently than the tert-butyl radicals from azo-tert-butane.

Comparative Study with Other Classes of Radical Initiators (e.g., Peroxides, Persulfates)

Radical initiators can be broadly categorized into azo compounds and peroxides, among others. numberanalytics.comwikipedia.org Each class has distinct characteristics that make them suitable for different applications.

Azo Initiators vs. Peroxides:

Decomposition Mechanism: Azo compounds like this compound decompose to yield two carbon-centered radicals and a molecule of nitrogen gas. fujifilm.com This decomposition is generally considered a clean and reliable source of radicals. Peroxides, on the other hand, contain a weak O-O bond that cleaves to form two oxygen-centered radicals. wikipedia.org These oxygen-centered radicals can sometimes participate in side reactions, such as hydrogen abstraction from the solvent or polymer backbone, which can be undesirable. fujifilm.com

Byproducts: The decomposition of azo initiators produces inert nitrogen gas, which typically does not interfere with the polymerization process. fujifilm.com Peroxide decomposition can lead to the formation of various byproducts, such as ketones and alcohols, which may affect the properties of the final polymer. wikipedia.org

Solvent Effects: The decomposition rate of azo initiators is largely independent of the solvent polarity. fujifilm.com In contrast, the decomposition of some peroxides can be induced or accelerated by certain solvents, metals, or reducing agents, making the polymerization kinetics more complex to control. fujifilm.comsynazo.de

Safety: While all radical initiators are thermally unstable and require careful handling, peroxides can be more sensitive to shock and contamination, posing a greater explosion risk under certain conditions. wikipedia.orgfujifilm.com

Persulfates:

Persulfates, such as potassium persulfate, are typically water-soluble and are commonly used as initiators for emulsion polymerization. They decompose to form sulfate (B86663) radical anions. Unlike oil-soluble initiators like this compound, persulfates are suitable for aqueous polymerization systems.

| Initiator Class | Typical Example | Decomposition Products | Key Advantages | Key Limitations |

| Tertiary Azo Compounds | This compound | Carbon-centered radicals, N₂ gas | Clean decomposition, predictable kinetics. fujifilm.com | Limited solubility in aqueous media. |

| Organic Peroxides | Di-tert-butyl peroxide | Oxygen-centered radicals, which can further decompose. wikipedia.org | Wide range of decomposition temperatures available. | Potential for side reactions and induced decomposition. fujifilm.com |

| Persulfates | Potassium persulfate | Sulfate radical anions | Water-soluble, ideal for emulsion polymerization. | Limited to aqueous systems. |

Structure-Reactivity Relationships within Azo Initiator Families

The structure of an azo initiator significantly influences its reactivity, primarily its thermal decomposition rate. numberanalytics.com This relationship is crucial for selecting the appropriate initiator for a specific polymerization process that requires a particular initiation temperature.

The stability of the radicals formed upon decomposition is a key factor. Tertiary alkyl radicals, like those generated from this compound and azo-tert-butane, are more stable than secondary or primary radicals. This increased stability of the resulting radicals lowers the activation energy for the decomposition of the parent azo compound, meaning they decompose at lower temperatures compared to azo compounds that generate less stable radicals.

The 10-hour half-life temperature (T₁₀) is a common metric used to compare the reactivity of radical initiators. It is the temperature at which half of the initiator will have decomposed in ten hours. Different azo initiators have a wide range of T₁₀ values. For instance, 2,2'-azobis(isobutyronitrile) (AIBN), a widely used azo initiator, has a 10-hour half-life temperature of 65°C. fujifilm.com Initiators with different substituents on the alkyl groups will have different T₁₀ values. For example, V-601, a non-nitrile azo initiator, has a similar polymerization activity to AIBN, while V-70 has a higher activity and decomposes at a lower temperature. fujifilm.com High-temperature initiators like VAm-110 have a 10-hour half-life temperature of 110°C. fujifilm.com

The electronic nature of the substituents also plays a role. Electron-withdrawing groups can affect the stability of the adjacent radical, thereby influencing the decomposition rate. numberanalytics.com

Advantages and Limitations of this compound in Specific Academic Applications

In academic research, this compound offers several advantages and also has some limitations.

Advantages:

Predictable Decomposition: The first-order decomposition kinetics of this compound, which are largely unaffected by the solvent, allow for precise control over the rate of radical generation. fujifilm.com This is highly desirable in kinetic studies and for the synthesis of well-defined polymers.

Clean Radical Source: The generation of carbon-centered radicals and inert nitrogen gas minimizes side reactions, leading to cleaner polymer products. fujifilm.com This is particularly important when studying polymerization mechanisms or synthesizing polymers for specific applications where purity is critical.

Formation of Tertiary Radicals: The tert-octyl radicals generated are relatively stable, which can influence the mode of polymerization, potentially favoring certain types of monomer addition and termination pathways.

Limitations:

Solubility: Being an oil-soluble initiator, the use of this compound is generally restricted to bulk or solution polymerizations in organic solvents. lookchem.com It is not suitable for conventional emulsion or suspension polymerizations in aqueous media without the use of special techniques.

Cost and Availability: Compared to more common initiators like AIBN or benzoyl peroxide, specialized azo compounds like this compound may be more expensive and less readily available from chemical suppliers.

Toxicity of Byproducts: While the primary decomposition products are the tert-octyl radical and nitrogen, recombination and disproportionation of the radicals can lead to the formation of other organic molecules. The toxicity and impact of these byproducts on the final application must be considered.

Emerging Research Avenues and Future Perspectives

Design of Novel AZO-TERT-OCTANE Derivatives for Tailored Reactivity

The inherent properties of this compound, such as its decomposition kinetics and the nature of the resulting radicals, are dictated by its molecular structure. Researchers are actively designing and synthesizing novel derivatives to tailor these properties for specific applications. By modifying the structure, it is possible to control the initiator's solubility, decomposition temperature, and the functionality of the end-groups incorporated into the polymer chains. fujifilm.comfujifilm.comsigmaaldrich.com

One significant area of development is the synthesis of "macro-azo initiators." These are multifunctional molecules that combine the azo initiator core with polymeric chains, such as polyethylene (B3416737) glycol (PEG) or polydimethylsiloxane (B3030410) (PDMS). fujifilm.com For instance, the VPE-0201 initiator incorporates a PEG unit, imparting hydrophilicity to the resulting block copolymers. fujifilm.com Similarly, the VPS-1001N initiator, with its polydimethylsiloxane segment, can introduce properties like heat resistance, water repellency, and biocompatibility into the final polymer. fujifilm.com This approach allows for the creation of block copolymers with precisely engineered properties, starting from a single initiator molecule.

Another strategy involves the synthesis of water-soluble azo initiators from oil-soluble precursors like 2,2'-azobisisobutyronitrile (AIBN), a compound related to this compound. mdpi.com This is achieved through chemical modifications at temperatures low enough to prevent the decomposition of the azo group. mdpi.com Such derivatives, sometimes termed "INISURFs" (surface-active initiators), can act as both the initiator and a stabilizer in emulsion polymerization, simplifying the reaction system. mdpi.com The ability to tune the solubility of the initiator is crucial for controlling the polymerization environment, whether it be in bulk, solution, emulsion, or suspension polymerization. fujifilm.com

Furthermore, the development of multifunctional initiators with more than one active group allows for more complex polymer architectures. By controlling the decomposition of different active groups, for example through temperature changes, it is possible to obtain higher molecular weight polymers and design copolymers with specific properties by altering the sequence of monomer addition.

The following table provides an overview of different types of azo initiators and their design features for tailored reactivity.

| Initiator Type | Design Feature | Tailored Property | Potential Application |

| Macro-azo Initiator (e.g., VPE-0201) | Polyethylene glycol (PEG) unit | Hydrophilicity, dispersibility | Water-based coatings, drug delivery |

| Macro-azo Initiator (e.g., VPS-1001N) | Polydimethylsiloxane (PDMS) unit | Heat resistance, water repellency | High-performance elastomers, biocompatible materials |

| Water-Soluble Azo Initiator | Introduction of ionic or polar groups | Solubility in aqueous media | Emulsion polymerization, hydrogel synthesis |

| Multifunctional Initiator | Multiple azo groups with different decomposition temperatures | Controlled/sequential polymerization | Block copolymers, complex polymer architectures |

Integration in Advanced Materials Science Applications (e.g., Nanoparticles, Hydrogels)

The tailored properties of this compound and its derivatives are enabling their use in the fabrication of advanced materials like nanoparticles and hydrogels. These materials have wide-ranging applications in fields such as medicine, electronics, and environmental science.

In the realm of nanotechnology, oil-soluble azo initiators are employed in techniques like free radical precipitation polymerization to synthesize polymer nanoparticles. rsc.org This method involves dissolving the initiator and monomers in a solvent where the resulting polymer is insoluble, leading to the precipitation of nanoparticles. rsc.org For instance, propranolol-imprinted nanoparticles have been synthesized using 2,2'-azobis-(2,4-dimethylpentanenitrile), an oil-soluble azo initiator, in acetonitrile. rsc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, can also be initiated by azo compounds to produce well-defined polymer-coated nanoparticles. mdpi.combenicewiczgroup.com This surface-initiated RAFT polymerization allows for the growth of polymer brushes from the nanoparticle surface, creating a stable and functional coating. benicewiczgroup.com Such polymer-coated nanoparticles are being explored for applications in opto-biodetection and drug delivery. mdpi.comsigmaaldrich.com

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are another class of materials where azo initiators play a crucial role. nih.gov The synthesis of hydrogels often involves the radical polymerization of vinyl monomers in the presence of a crosslinker, a process that can be initiated by compounds like this compound. nih.gov Both water-soluble and oil-soluble initiators can be used, depending on the specific polymerization technique. For example, in water-in-oil emulsion polymerization, a bi-initiator system comprising an oil-soluble azo initiator and a water-soluble redox couple can be used to produce high-performance hydrogels. google.com The choice of initiator influences the properties of the resulting hydrogel, such as its swelling ratio and mechanical strength. nih.gov These materials are of significant interest for applications in tissue engineering, drug delivery, and as superabsorbents. sigmaaldrich.comnih.gov

The table below summarizes the role of azo initiators in the synthesis of these advanced materials.

| Advanced Material | Synthesis Technique | Role of Azo Initiator | Example Application |

| Polymer Nanoparticles | Precipitation Polymerization | Initiates polymerization of monomers in solution, leading to nanoparticle formation upon polymer insolubility. | Drug delivery, molecular imprinting |

| Polymer-Coated Nanoparticles | Surface-Initiated RAFT Polymerization | Initiates the growth of polymer chains from the nanoparticle surface, forming a functional shell. | Biosensors, targeted drug delivery |

| Hydrogels | Free Radical Polymerization | Initiates the crosslinking polymerization of vinyl monomers to form a 3D network. | Tissue engineering, superabsorbents |

Mechanistic Refinements for Complex Reaction Systems

Beyond simply initiating polymerization, researchers are exploring ways to use this compound and similar initiators in more complex and controlled reaction systems. This involves refining the understanding of the polymerization mechanism to achieve greater control over the final polymer's properties, such as molecular weight, polydispersity, and architecture.

One major area of advancement is in controlled/living radical polymerization (CLRP) techniques. acs.org Unlike conventional free radical polymerization, CLRP methods maintain a low concentration of active radicals, allowing for the synthesis of polymers with well-defined structures. acs.org Techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT polymerization often utilize azo initiators. For instance, in a "reverse" ATRP, a conventional radical initiator like AIBN can be used in conjunction with a transition metal complex in a higher oxidation state to initiate a controlled polymerization. cmu.edu

Another innovative approach is the use of a dual initiator system to achieve oxygen-tolerant RAFT polymerization. rsc.org This method employs two different azo initiators with significantly different decomposition temperatures. One initiator with a low decomposition temperature rapidly consumes dissolved oxygen in the reaction mixture, which would otherwise inhibit the polymerization, while the second, more stable initiator controls the polymerization of the monomers. rsc.org This allows for controlled polymerization to be carried out under open-to-air conditions, simplifying the experimental setup. rsc.org

The development of living cationic polymerization also provides a contrasting example of the high degree of control achievable in polymer synthesis. While mechanistically different from the radical polymerization initiated by this compound, it highlights the ongoing quest for precision in polymer chemistry. acs.org In some cases, different polymerization mechanisms can be combined. For example, a block copolymer can be synthesized by transforming from a living radical polymerization to a photoinduced radical process, demonstrating the versatility of modern polymer synthesis techniques. acs.org

These mechanistic refinements are crucial for producing polymers with highly specific properties required for advanced applications. The table below outlines some of these advanced mechanistic approaches.

| Mechanistic Approach | Key Feature | Advantage |

| "Reverse" Atom Transfer Radical Polymerization (ATRP) | Use of a conventional radical initiator with a higher oxidation state metal complex. | Enables controlled polymerization with readily available initiators. |

| Dual Initiator System for Oxygen Tolerant RAFT | Two azo initiators with different decomposition rates are used. | Allows for controlled polymerization without the need for rigorous deoxygenation. |

| Mechanistic Transformation (e.g., Radical to Cationic) | Combines different polymerization mechanisms in a single process. | Creates complex block copolymers that are inaccessible by a single mechanism. |

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of AZO-TERT-OCTANE, and how can purity be rigorously validated?

- Methodological Answer : Follow multi-step purification processes (e.g., column chromatography, recrystallization) and validate purity using NMR spectroscopy (¹H/¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Ensure reproducibility by documenting solvent ratios, temperature gradients, and catalyst concentrations. Cross-reference protocols with peer-reviewed syntheses of structurally similar azo compounds . For characterization, adhere to guidelines requiring full spectral data for new compounds and comparative analysis with literature values for known intermediates .

Q. How can researchers assess the thermal and chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated aging studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds. Pair this with solvent stability tests (e.g., exposure to polar/aprotic solvents) and UV-Vis spectroscopy to track degradation byproducts. Document environmental controls (humidity, light exposure) as per Good Research Practices . For reproducibility, replicate trials under identical conditions and compare results with stability data from analogous azo compounds .

Advanced Research Questions

Q. What mechanistic pathways underlie this compound’s reactivity in catalytic systems, and how can they be experimentally distinguished?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled reagents) to trace reaction pathways via kinetic isotope effects (KIE) and MS/MS fragmentation patterns. Complement this with computational modeling (DFT calculations) to predict transition states and compare with experimental activation energies. Validate findings through controlled inhibition studies and cross-referencing with mechanistic frameworks for tert-octane derivatives .

Q. How can contradictory data on this compound’s catalytic efficiency across solvent systems be systematically resolved?

- Methodological Answer : Employ a meta-analysis framework:

- Step 1 : Tabulate reported solvent-polarity indices, reaction temperatures, and substrate concentrations to identify confounding variables .

- Step 2 : Replicate key studies under standardized conditions, using a design-of-experiments (DoE) approach (e.g., factorial design) to isolate solvent effects.

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to distinguish solvent-driven outliers from intrinsic catalytic trends. Publish negative results to reduce publication bias .

Q. What strategies optimize experimental designs for studying this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Adopt a hybrid approach:

- Computational : Generate SAR hypotheses using QSAR models and molecular docking simulations.

- Experimental : Validate hypotheses via systematic functional-group modifications (e.g., introducing electron-withdrawing/donating groups) and activity assays. Use milestone-based project management to align synthesis, testing, and data analysis phases .

Methodological Frameworks

Q. How can researchers formulate focused, testable questions about this compound’s properties using structured frameworks?

- Methodological Answer : Apply the PICO framework:

- Population (P) : this compound in specific matrices (e.g., aqueous/organic phases).

- Intervention (I) : Variable reaction parameters (pH, catalysts).

- Comparison (C) : Benchmarks against tert-butoxide analogs or azo-dye standards.

- Outcome (O) : Quantifiable metrics (yield, degradation rate).

Pair with FINER criteria to ensure feasibility, novelty, and ethical alignment (e.g., avoiding hazardous waste protocols) .

Q. What practices ensure the validity of literature-derived data on this compound?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed journals indexed in PubMed/CAS databases. Cross-verify data points using multiple sources (e.g., PubChem, ChemSpider) and flag studies lacking experimental details (e.g., missing NMR shifts) .

- Reproducibility : Replicate critical experiments (e.g., synthesis protocols) and document deviations. Use open-source tools like Jupyter Notebooks for transparent data analysis .

Data Contradiction & Scope Management

Q. How should researchers address gaps in this compound’s reported spectroscopic data?

- Methodological Answer :

- Step 1 : Compile existing spectral data into a centralized database, noting instrument parameters (e.g., NMR field strength, solvent peaks).

- Step 2 : Conduct new experiments under controlled conditions, adhering to IUPAC guidelines for spectral reporting .

- Step 3 : Publish discrepancies as a corrigendum or supplementary dataset to guide future studies .

Q. What criteria define an appropriately scoped research question on this compound’s applications?

- Methodological Answer : Use the FLOAT method:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.